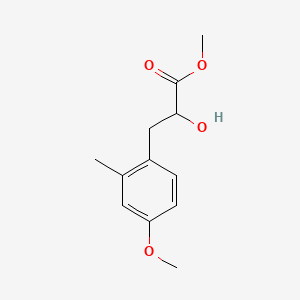
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol, where the ester group is converted to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, its ester group allows it to participate in hydrolysis reactions, releasing the active hydroxy acid, which can further interact with cellular targets.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound has a similar structure but with an additional hydroxy group, which can enhance its reactivity and biological activity.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound differs in the position of the hydroxy group, which can affect its chemical properties and reactivity.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a hydroxy group in a different position on the phenyl ring, leading to variations in its chemical behavior and applications.
Uniqueness: Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-8-6-10(15-2)5-4-9(8)7-11(13)12(14)16-3/h4-6,11,13H,7H2,1-3H3 |
InChI Key |
FPRWFBWRBIDVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















